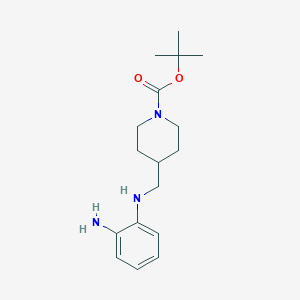

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with two functional groups:

- A tert-butyl carbamate at the 1-position, which enhances steric bulk and modulates solubility.

- A ((2-aminophenyl)amino)methyl group at the 4-position, providing hydrogen-bonding capabilities and aromatic interactions.

This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, leveraging the piperidine scaffold’s prevalence in bioactive molecules (e.g., kinase inhibitors, GPCR modulators) .

Properties

IUPAC Name |

tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQQGZABRNMVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines using hydrogen gas and palladium catalysts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H27N3O2 . It has a molecular weight of 305.4 g/mol . This compound is also known by several synonyms, including 600725-25-5, tert-Butyl 4-[(2-aminophenylamino)methyl]piperidine-1-carboxylate, and tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate .

While specific applications of this compound are not detailed in the search results, related compounds provide insight into potential uses:

- As an intermediate: 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is used as an intermediate in the manufacture of fentanyl and related derivatives . It is an N-protected derivative of 4-anilinopiperidine, which can be readily converted to fentanyl or related analogs in several straightforward synthetic steps .

- Linker in PROTAC development: tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex that promotes protein degradation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs

Key Research Findings

Electronic and Solubility Profiles: The target compound’s ((2-aminophenyl)amino)methyl group offers dual hydrogen-bonding sites (NH₂ and NH), likely improving solubility in polar solvents compared to analogs like tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, where fluorine increases lipophilicity .

Toxicity and Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is classified as non-hazardous, suggesting safer handling compared to halogenated analogs (e.g., fluorophenyl derivatives), where metabolic byproducts could pose risks .

Biological Interactions: The bulky benzyl(ethyl)amino group in CAS 849106-41-8 may hinder binding to flat enzymatic active sites, unlike the target compound’s linear ((2-aminophenyl)amino)methyl group, which could access narrower cavities .

Biological Activity

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.37 g/mol

- CAS Number : 1171197-20-8

The compound is noted for its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. PARP inhibitors are known to interfere with DNA repair mechanisms in cancer cells, leading to increased cell death, particularly in tumors with BRCA mutations .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It functions by inducing apoptosis in cancer cells through the inhibition of PARP activity, which is crucial for the repair of DNA damage. The compound's effectiveness has been evaluated using various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| K562 | 10 µM | Induced apoptosis | |

| MDA-MB-231 | 5 µM | Inhibited invasion by 70% | |

| PC-3ML | 10 µM | Reduced viability significantly |

The primary mechanism involves:

- Inhibition of DNA Repair : By blocking PARP, the compound prevents cancer cells from repairing DNA damage.

- Induction of Apoptosis : Increased levels of DNA damage lead to programmed cell death.

- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, enhancing its cytotoxic effects.

Case Study 1: K562 Cell Line

In a study evaluating the effects on K562 cells (a human leukemia cell line), this compound was shown to induce significant apoptosis at concentrations above 10 µM. This study utilized flow cytometry and fluorescence microscopy to assess cell viability and apoptotic markers .

Case Study 2: Breast Cancer Cells

In another investigation involving MDA-MB-231 breast cancer cells, the compound demonstrated a remarkable ability to inhibit cell invasion by 70% at a concentration of 5 µM. This suggests potential applications in preventing metastasis in aggressive breast cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.